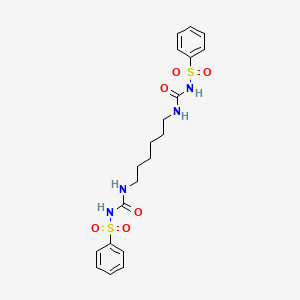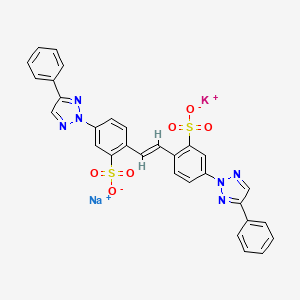
Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked by a hexamethylene chain and substituted with benzenesulfonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Vorbereitungsmethoden
The synthesis of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) typically involves the reaction of hexamethylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in various biological assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Wirkmechanismus
The mechanism of action of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) involves its interaction with molecular targets through its urea and benzenesulfonyl groups. These interactions can lead to the modulation of biological pathways, potentially resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) can be compared with other similar compounds, such as:
1,1’-Hexamethylenebis(3,3-dimethylurea): This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,1’-Hexamethylenebis(3-(4-methylbenzyl)urea): Another related compound with variations in the substituents on the urea groups.
The uniqueness of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) lies in its specific combination of urea and benzenesulfonyl groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
73953-85-2 |
|---|---|
Molekularformel |
C20H26N4O6S2 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-[6-(benzenesulfonylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H26N4O6S2/c25-19(23-31(27,28)17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-32(29,30)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
VXHROGRVQMJGNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)

